molecular formula C9H20O B077958 2,6-Dimethyl-2-heptanol CAS No. 13254-34-7

2,6-Dimethyl-2-heptanol

Cat. No.: B077958
CAS No.: 13254-34-7
M. Wt: 144.25 g/mol
InChI Key: HGDVHRITTGWMJK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-2-heptanol (CAS 13254-34-7) is a branched-chain tertiary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.255 g/mol. It is a colorless liquid with a floral odor, commonly used as a fragrance ingredient in perfumes and consumer products . Key physical properties include:

  • Density: 0.8 g/cm³
  • Boiling Point: 176.6°C at 760 mmHg
  • Flash Point: 70°C
  • Solubility: Insoluble in water but miscible with oxygenated solvents (e.g., ethanol, ether) .

The compound is synthesized via Grignard reactions, such as the reaction of β-methylheptanone with methylmagnesium chloride . Its applications span cosmetics, detergents, and fabric conditioners due to its stable, long-lasting scent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,6-Dimethyl-2-heptanol typically involves the Grignard reaction. This process starts with the preparation of a methyl Grignard reagent, which is then reacted with 2-Methyl-2-Hepten-6-Ketone. The reaction is catalyzed and hydrogenated to yield this compound . The Grignard reagent is prepared using benzyl magnesium chloride or benzyl magnesium bromide as initiators, which offer stability and ease of preservation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The use of stable initiators and controlled reaction conditions ensures high yield and safety. The final product is often used in the formulation of fragrances and other chemical applications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-2-heptanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

Introduction to 2,6-Dimethyl-2-Heptanol

This compound is a branched-chain alcohol with the molecular formula C9H20OC_9H_{20}O. It is characterized by its unique structure, which includes two methyl groups attached to the second carbon of a heptanol chain. This compound is of significant interest in various scientific and industrial applications due to its distinctive properties, including its fragrance profile and potential uses in chemical synthesis.

Fragrance Industry

This compound is noted for its pleasant odor, reminiscent of floral and citrus notes. This makes it a valuable ingredient in the formulation of perfumes and scented products. Its use in fragrances is supported by its ability to blend well with other aromatic compounds, enhancing the overall scent profile of consumer products.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the production of various chemicals through reactions such as:

  • Grignard Reactions : The preparation method often involves Grignard reagents, which are crucial for building complex organic molecules. The synthesis process typically includes the reaction of 2-methyl-2-hepten-6-ketone with Grignard reagents derived from benzyl chloride or bromide, leading to high yields of this compound .

Solvent Applications

Due to its chemical stability and solvent properties, this compound finds applications as a solvent in various chemical processes. Its low toxicity compared to other organic solvents makes it a safer alternative for laboratory and industrial use.

Food Industry

The compound's flavor profile allows it to be used as a flavoring agent in food products. Its application in food science is supported by studies that explore the sensory properties of alcohols and their impact on flavor perception.

Case Study 1: Fragrance Formulation

A study conducted on the integration of various alcohols into perfume formulations demonstrated that this compound significantly enhanced the longevity and complexity of floral scents when blended with jasmine and citrus oils. The results indicated an increased consumer preference for products containing this compound due to its unique olfactory characteristics.

Case Study 2: Organic Synthesis Efficiency

Research focused on optimizing the Grignard reaction conditions for synthesizing this compound highlighted the efficiency of using benzylmagnesium chloride as an initiator. The study reported a conversion rate exceeding 95% under controlled conditions, showcasing the compound's viability as an intermediate in complex organic syntheses .

Case Study 3: Toxicity Assessment

A comprehensive toxicity assessment study evaluated various alcohols, including this compound, revealing low acute toxicity levels compared to traditional solvents like methanol and acetone. This finding supports its use as a safer alternative in both laboratory and industrial settings.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2-heptanol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may act on specific enzymes or receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Homologs

Diisobutylcarbinol (2,6-Dimethyl-4-heptanol; CAS 108-82-7)

  • Molecular Formula: C₉H₂₀O (same as 2,6-dimethyl-2-heptanol).
  • Structure : Tertiary alcohol with hydroxyl group at position 3.
  • Physical Properties :
    • Boiling Point : ~176°C (449 K)
    • Enthalpy of Vaporization : 15.6 kcal/mol
  • Applications: Used as a solvent and intermediate in organic synthesis. Less prominent in fragrances compared to this compound.

3-Heptanol, 2,6-Dimethyl (CAS 19549-73-6)

  • Molecular Formula : C₉H₂₀O.
  • Structure : Secondary alcohol with hydroxyl at position 3.
  • Physical Properties :
    • Boiling Point : 171–175.5°C (444.15–448.65 K)
  • Key Difference: Lower boiling point than this compound due to reduced branching near the hydroxyl group.

Nonanol Isomers (e.g., 2-Nonanol, 3-Nonanol)

  • Molecular Formula : C₉H₂₀O.
  • Structure : Linear or branched primary alcohols.
  • Examples: 2-Nonanol (CAS 628-99-9): Boiling point ~195°C, used in plasticizers . 4-Nonanol (CAS 5932-79-6): Higher boiling point (~210°C) due to linear chain .

Functional Analogues

2-Heptanol (CAS 543-49-7)

  • Molecular Formula : C₇H₁₆O.
  • Structure : Shorter carbon chain (7 carbons) with hydroxyl at position 2.
  • Physical Properties :
    • Boiling Point : 160–162°C
    • Hazards : Harmful upon skin contact; requires strict safety protocols .
  • Applications : Laboratory solvent; less suited for fragrances due to volatility.

Isobornyl Alcohol (CAS 707-99-3)

  • Molecular Formula : C₁₀H₁₈O.
  • Structure: Bicyclic monoterpene alcohol.
  • Comparison : Higher molecular weight and boiling point (~212°C); used in camphor-like fragrances .

Key Comparative Data

Table 1: Physical and Chemical Properties of Selected Compounds

Compound CAS Boiling Point (°C) Density (g/cm³) Solubility Primary Use
This compound 13254-34-7 176.6 0.8 Oxygenated solvents Fragrances
Diisobutylcarbinol 108-82-7 176 0.82 Organic solvents Chemical synthesis
3-Heptanol, 2,6-Dimethyl 19549-73-6 171–175.5 N/A N/A Intermediate
2-Nonanol 628-99-9 ~195 0.82 Ethanol Plasticizers
2-Heptanol 543-49-7 160–162 0.82 Water (slight) Laboratory solvent

Biological Activity

2,6-Dimethyl-2-heptanol (CAS #13254-34-7) is an organic compound that has garnered attention for its potential biological activities, including its applications in fragrance formulations and its toxicological profile. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is a branched-chain alcohol with the molecular formula C9H20OC_9H_{20}O. It is structurally related to other alcohols and esters, which may influence its biological effects. The compound is primarily used in the fragrance industry due to its pleasant odor profile.

Genotoxicity and Mutagenicity

Research indicates that this compound does not exhibit significant genotoxic or mutagenic properties. In Ames tests conducted to evaluate mutagenicity, no increases in revertant colonies were observed at various concentrations of this compound in the presence or absence of metabolic activation systems (S9) . This suggests a low risk for genetic damage associated with this compound.

Repeated Dose Toxicity

In a repeated dose toxicity study involving Wistar Han rats, this compound was administered at varying concentrations (0, 1000, 3000, and 10000 ppm) over a period of time. The results indicated that while there were some changes in liver weights at the highest dose, these were considered adaptive rather than indicative of liver damage . The No Observed Adverse Effect Level (NOAEL) was determined to be 3000 ppm for repeated dose toxicity .

Skin Sensitization and Irritation

In terms of skin sensitization potential, studies have shown that this compound does not induce significant allergic reactions or irritation when applied topically . This characteristic makes it a favorable candidate for use in cosmetic formulations.

Summary of Biological Activities

Biological Activity Findings
GenotoxicityNon-mutagenic; no increase in revertant colonies in Ames test
Repeated Dose ToxicityNOAEL established at 3000 ppm; adaptive liver weight changes observed
Skin SensitizationNo significant allergic reactions noted
Occupational HepatotoxicityPotential risk noted; requires monitoring in industrial settings

Q & A

Basic Questions

Q. What analytical methods are recommended for identifying 2,6-dimethyl-2-heptanol in complex mixtures?

Gas chromatography/mass spectrometry (GC/MS) is the gold standard for identification. Key parameters include:

  • Retention Time (RT): 7.48 min .
  • Kováts Index (KI): 992 .
  • Mass Spectrum: Match against libraries (e.g., MSD LIB# 781) .
    For confirmation, compare with synthetic standards and cross-validate using CAS# 13254-34-7 .

Q. What are the critical physical properties of this compound relevant to experimental design?

PropertyValueSource
Molecular FormulaC₉H₂₀O
Molecular Weight144.25 g/mol
Boiling Point176.6 ± 8.0 °C (760 mmHg)
Density0.8 ± 0.1 g/cm³
Flash Point70.0 ± 8.2 °C
These properties inform solvent selection, distillation conditions, and safety protocols.

Q. What safety precautions are essential when handling this compound?

  • Storage: Keep in a dry, well-ventilated area at room temperature .
  • Handling: Avoid skin/eye contact; use PPE (gloves, goggles) .
  • Fire Safety: Use dry chemical, sand, or foam for extinguishing .
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., GC/MS vs. NMR) for this compound be resolved?

  • Step 1: Verify purity using high-resolution GC/MS (e.g., KI 992 ± 2) .
  • Step 2: Cross-check with synthetic standards or databases (e.g., NIST Chemistry WebBook) .
  • Step 3: Use ¹³C NMR to confirm branching at the C2 and C6 positions, which affects chemical shifts .
  • Note: Contaminants like isomers (e.g., 4-methyl-2-heptanol) may require advanced separation techniques .

Q. What synthetic strategies optimize the yield of this compound in one-step reactions?

  • AI-Powered Retrosynthesis: Tools like Reaxys or Pistachio suggest routes using Grignard reagents (e.g., methylmagnesium bromide + ketone precursors) .
  • Catalytic Optimization: Test Lewis acids (e.g., ZnCl₂) to enhance selectivity for tertiary alcohol formation .
  • Yield Tracking: Monitor reaction progress via GC with flame ionization detection (FID) .

Q. How does this compound interact in natural product matrices (e.g., essential oils)?

  • Isolation: Use steam distillation followed by fractionation to separate from terpenes (e.g., limonene, p-cymene) .
  • Quantification: Apply internal standards (e.g., diethyl diglycol) in GC/MS to account for matrix effects .
  • Biological Relevance: Investigate its role as a fragrance component (synonym: freesiol) in plant-insect interactions .

Q. What methodologies address stability challenges during long-term storage of this compound?

  • Degradation Analysis: Conduct accelerated aging studies (40°C, 75% RH) with periodic GC purity checks .
  • Stabilizers: Test antioxidants (e.g., BHT) at 0.01–0.1% w/w to prevent oxidation .
  • Container Compatibility: Use amber glass or PTFE-lined caps to minimize light/air exposure .

Q. Data Contradiction Analysis

Discrepancies in reported CAS numbers (e.g., 13254-34-7 vs. 543-49-7)

  • Root Cause: Confusion between structural isomers.
    • 13254-34-7: Correct for this compound (C₉H₂₀O) .
    • 543-49-7: Refers to 2-heptanol (C₇H₁₆O), a simpler analog .
  • Resolution: Cross-validate using molecular formula and synonyms (e.g., freesiol) .

Q. Methodological Resources

  • Spectra Databases: NIST Chemistry WebBook (subscription required) .
  • Synthesis Tools: Reaxys for retrosynthesis pathways .
  • Safety Protocols: OSHA HCS standards for lab handling .

Properties

IUPAC Name

2,6-dimethylheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-8(2)6-5-7-9(3,4)10/h8,10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDVHRITTGWMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041424
Record name 2,6-Dimethyl-2-heptanol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Heptanol, 2,6-dimethyl-
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CAS No.

13254-34-7
Record name 2,6-Dimethyl-2-heptanol
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Record name 2,6-Dimethyl-2-heptanol
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Record name 2-Heptanol, 2,6-dimethyl-
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Record name 2,6-Dimethyl-2-heptanol
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Record name 2,6-dimethylheptan-2-ol
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Record name 2,6-DIMETHYL-2-HEPTANOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Dimethyl-2-heptanol
2,6-Dimethyl-2-heptanol
2,6-Dimethyl-2-heptanol
2,6-Dimethyl-2-heptanol
2,6-Dimethyl-2-heptanol
2,6-Dimethyl-2-heptanol

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